cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17547483
InChI: InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
SMILES:
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

CAS No.:

Cat. No.: VC17547483

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate -

Specification

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
IUPAC Name benzyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-7-6-12-8-15-13(12)9-16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1
Standard InChI Key DEHBFYKIGDKFJX-STQMWFEESA-N
Isomeric SMILES C1CN(C[C@H]2[C@@H]1CN2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CC2C1CN2)C(=O)OCC3=CC=CC=C3

Introduction

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic organic compound featuring a diazabicyclo octane core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. The presence of a carboxylate functional group at the 3-position enhances its chemical reactivity and solubility, making it a valuable intermediate in various chemical reactions.

Synthesis Methods

The synthesis of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves multiple steps, often starting with the formation of the diazabicyclo octane core. The process may include reactions such as cyclization, followed by the introduction of the benzyl and carboxylate groups. High purity levels are maintained through careful control of reaction conditions and subsequent purification steps.

Chemical Reactions and Applications

cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including modifications of the benzyl and carboxylate groups. These reactions are crucial for tailoring the compound for specific applications in organic synthesis and medicinal chemistry. The compound's potential interactions with biological systems suggest possible uses in drug development and biochemical research.

Biological Activity and Potential Therapeutic Applications

Research into the biological activity of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate indicates potential interactions with biological targets. While specific therapeutic applications are not detailed, compounds with similar structures are explored for their modulatory effects on various receptors and enzymes. The unique bicyclic structure of this compound may offer advantages in binding affinity and specificity, which are critical for drug design .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Differences
cis-8-Boc-3,8-diazabicyclo[4.2.0]octaneDifferent Boc group positioningVariations in functional group positioning
Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylateVariations in carboxylate group positioningDifferent alkyl group attachments
cis-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylateAdditional carboxylate groupsIncreased functional group density

These comparisons highlight the unique structural features and potential applications of cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate among similar compounds.

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